4-chloro-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Description
Structural Significance in Heterocyclic Chemistry
The structural architecture of this compound embodies several fundamental principles of heterocyclic chemistry that contribute to its significance as a research compound and pharmaceutical intermediate. The pyrrolo[2,3-b]pyridine core represents a bicyclic system where the pyrrole and pyridine rings share a common carbon-carbon bond, creating a planar aromatic framework with distinct electronic properties. This fusion generates a molecule with enhanced π-electron delocalization compared to the individual component rings, resulting in increased stability and unique reactivity patterns.
The chloro substituent at the 4-position introduces significant electronic effects that influence both the compound's reactivity and its biological activity potential. Chlorine atoms in organic molecules contribute to increased lipophilicity and can participate in halogen bonding interactions with biological targets. The electronegativity of chlorine creates a partial positive charge on the carbon atom to which it is attached, making this position susceptible to nucleophilic attack and enabling various substitution reactions. Furthermore, the steric bulk of the chlorine atom can influence molecular conformations and binding interactions with protein targets, often leading to enhanced selectivity in biological systems.
The trifluoromethyl group at the 3-position represents one of the most significant structural features of this compound, as trifluoromethyl substituents have become increasingly important in medicinal chemistry due to their unique properties. The carbon-fluorine bonds in the trifluoromethyl group are among the strongest single bonds in organic chemistry, contributing to metabolic stability and resistance to oxidative degradation. The high electronegativity of fluorine atoms creates a strong electron-withdrawing effect that influences the electronic properties of the entire molecule, often enhancing binding affinity to biological targets and improving pharmacokinetic properties.
The tosyl group attached to the pyrrole nitrogen serves multiple structural and functional roles within the molecular framework. Tosyl groups are widely recognized as effective protecting groups in organic synthesis, temporarily masking the reactivity of nitrogen atoms while allowing selective transformations at other positions. The bulky nature of the tosyl group provides steric protection and can influence the compound's three-dimensional structure, affecting both chemical reactivity and biological activity. Additionally, the aromatic character of the tosyl group contributes to π-π stacking interactions and other non-covalent binding forces that can enhance molecular recognition processes.
Table 1: Structural Features and Their Chemical Significance
| Structural Feature | Position | Electronic Effect | Steric Impact | Chemical Reactivity |
|---|---|---|---|---|
| Chloro Group | 4-position | Electron-withdrawing | Moderate bulk | Nucleophilic substitution |
| Trifluoromethyl Group | 3-position | Strong electron-withdrawing | Significant bulk | Metabolically stable |
| Tosyl Group | N1-position | Electron-withdrawing | Large steric bulk | Protecting group functionality |
| Pyrrolo[2,3-b]pyridine Core | Ring system | π-electron delocalization | Planar framework | Aromatic substitution |
The combination of these structural elements creates a molecule with distinct physicochemical properties that distinguish it from simpler heterocyclic compounds. The multiple electron-withdrawing groups reduce the electron density of the aromatic system, making it less reactive toward electrophilic aromatic substitution but more susceptible to nucleophilic attack at appropriate positions. This electronic modification can be advantageous in medicinal chemistry applications where controlled reactivity is desired.
Historical Development of Pyrrolo[2,3-b]Pyridine Derivatives
The historical development of pyrrolo[2,3-b]pyridine derivatives traces back to fundamental research in heterocyclic chemistry that began in the mid-20th century, with systematic investigations into the synthesis and properties of these bicyclic systems establishing the foundation for contemporary applications. Early pioneering work in 1969 established five different synthetic routes for the preparation of 1H-pyrrolo[2,3-b]pyridines, with particular emphasis on modifications of the Madelung and Fischer syntheses originally developed for indole preparation. These initial investigations demonstrated that 2-, 3-, and 4-alkyl and aryl substituted derivatives could be successfully prepared, providing the first comprehensive understanding of structure-property relationships in this heterocyclic family.
The foundational research revealed that 1H-pyrrolo[2,3-b]pyridines undergo characteristic reactions including nitration, nitrosation, bromination, iodination, and reactions with Mannich bases, predominantly at the 3-position. These early studies employed infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry to establish structural assignments, techniques that were relatively advanced for the time period. One particularly significant discovery was the observation that treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform and alkali caused ring expansion to form 1,8-naphthyridine, demonstrating the potential for unexpected rearrangement reactions in this system.
The evolution of synthetic methodologies for pyrrolo[2,3-b]pyridine derivatives gained momentum through the development of Fischer indole cyclization techniques specifically adapted for these nitrogen-containing bicycles. Research published in 2015 demonstrated that Fischer cyclization in polyphosphoric acid could effectively produce 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks from readily available starting materials. This synthetic advancement proved particularly valuable as it enabled the construction of 5-bromo-7-azaindole scaffolds with alkyl or aryl substituents at positions 2 and 3, expanding the accessible structural diversity within this compound class.
Parallel developments in fluorinated heterocyclic chemistry contributed significantly to the advancement of pyrrolo[2,3-b]pyridine derivatives, particularly those incorporating trifluoromethyl groups. The development of efficient synthetic approaches to fluorinated pyrrolo[2,3-b]pyridines addressed the growing demand for fluorine-containing heterocycles in pharmaceutical applications. These studies successfully demonstrated the removal of tert-butyl protecting groups using 60% sulfuric acid, followed by direct glycosylation to produce nucleoside analogs with potential as adenosine deaminase and inosine 5'-monophosphate dehydrogenase inhibitors.
Table 2: Chronological Development of Pyrrolo[2,3-b]pyridine Synthetic Methods
| Year | Methodology | Key Innovation | Structural Accessibility |
|---|---|---|---|
| 1969 | Modified Madelung/Fischer synthesis | First systematic preparation routes | 2-, 3-, 4-substituted derivatives |
| 2009 | Fluorinated synthesis with tert-butyl protection | Efficient fluorination strategies | Fluorinated nucleoside analogs |
| 2015 | Fischer cyclization in polyphosphoric acid | 5-bromo-7-azaindole scaffolds | 2,3-disubstituted frameworks |
| 2011 | Radical trifluoromethylation | Direct C-H trifluoromethylation | Trifluoromethyl-substituted derivatives |
The emergence of pharmaceutical applications marked a crucial turning point in the development of pyrrolo[2,3-b]pyridine derivatives, with multiple research groups recognizing their potential as kinase inhibitors and other bioactive molecules. The discovery that several pyrrolo[2,3-b]pyridine-based compounds function as effective B-RAF inhibitors led to increased research interest and the eventual approval of some derivatives as anticancer agents by regulatory authorities. This pharmaceutical validation stimulated extensive structure-activity relationship studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.
Contemporary research has expanded the applications of pyrrolo[2,3-b]pyridine derivatives beyond oncology to include infectious disease targets, with notable success in the development of allosteric HIV-1 integrase inhibitors. The pyrrolopyridine-based scaffold STP0404 demonstrated high antiviral potency with an absence of animal toxicity, leading to its advancement into Phase I clinical trials. This development represents a significant milestone in the therapeutic application of pyrrolo[2,3-b]pyridine derivatives and validates the continued investment in this heterocyclic platform.
The integration of modern synthetic methodologies, including direct C-H functionalization and radical chemistry, has further expanded the synthetic accessibility of substituted pyrrolo[2,3-b]pyridine derivatives. The development of benchtop-stable trifluoromethyl radical sources enabled efficient trifluoromethylation protocols that proceed at ambient temperature with high functional group tolerance. These advances have made compounds like this compound more accessible to research laboratories worldwide, facilitating broader investigation of their chemical and biological properties.
Recent patent activity indicates continued industrial interest in pyrrolo[2,3-b]pyridine derivatives, with applications extending to immunomodulatory agents and treatments for inflammatory disorders. The development of methyl- and trifluoromethyl-substituted pyrrolopyridine modulators of RORγ2 demonstrates the ongoing expansion of therapeutic targets for this heterocyclic platform. This continued innovation suggests that pyrrolo[2,3-b]pyridine derivatives, including compounds like this compound, will remain important subjects of scientific investigation and pharmaceutical development for the foreseeable future.
Properties
IUPAC Name |
4-chloro-1-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2O2S/c1-9-2-4-10(5-3-9)24(22,23)21-8-11(15(17,18)19)13-12(16)6-7-20-14(13)21/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLIHKGRNVVJOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C=CN=C32)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470672 | |
| Record name | 4-Chloro-1-(4-methylbenzene-1-sulfonyl)-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869335-74-0 | |
| Record name | 4-Chloro-1-[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869335-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-(4-methylbenzene-1-sulfonyl)-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of Pyrrolo[2,3-b]pyridine Core
The pyrrolo[2,3-b]pyridine scaffold can be synthesized via cyclization reactions involving pyridine derivatives:
Introduction of Trifluoromethyl Group
The trifluoromethyl group is introduced using reagents such as:
- Trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base.
- Alternatively, electrophilic trifluoromethylation can be performed using Togni’s reagent or Umemoto’s reagent under mild conditions.
Regioselective Chlorination
Chlorination at the 4-position is achieved using:
- N-chlorosuccinimide (NCS) or chlorine gas in an inert solvent such as dichloromethane.
- The reaction conditions are optimized to ensure regioselectivity and avoid over-chlorination.
Tosylation
Tosylation involves protecting the nitrogen atom in the pyrrole ring:
- Tosyl chloride (TsCl) is reacted with the pyrrole nitrogen in the presence of a base such as sodium hydroxide or triethylamine.
- The reaction is carried out in solvents like dichloromethane or acetonitrile to ensure high yields and purity.
Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrrolo[2,3-b]pyridine formation | Hydrazine hydrate, NaOH, reflux | ~80 | Cyclization step; requires careful monitoring to avoid side products |
| Trifluoromethylation | TMSCF3, CsF, DMF, room temperature | ~70 | Electrophilic addition; sensitive to moisture |
| Chlorination | NCS, DCM, room temperature | ~85 | Regioselective at position 4 |
| Tosylation | TsCl, Et3N, DCM | ~90 | Protects nitrogen for subsequent reactions |
Challenges and Considerations
- Regioselectivity : Ensuring selective functionalization at desired positions requires precise control over reaction conditions.
- Moisture Sensitivity : Trifluoromethylation reagents are highly sensitive to moisture; reactions must be conducted under anhydrous conditions.
- Purification : Due to the complexity of the molecule, purification steps such as recrystallization or column chromatography are essential.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to remove the tosyl group.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Amino or thio-substituted derivatives.
Oxidation Products: N-oxides.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Enzyme Inhibition Studies
One of the primary applications of 4-chloro-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is its role as an inhibitor in various enzymatic pathways. Research has demonstrated its effectiveness as a selective phosphodiesterase 4B (PDE4B) inhibitor, which is crucial in treating inflammatory diseases and certain central nervous system disorders. For instance, a study highlighted that derivatives of pyrrolo[2,3-b]pyridine exhibited significant inhibition of TNF-α release from macrophages, indicating potential anti-inflammatory properties .
Drug Development
The compound has been investigated for its potential as a lead compound in drug development targeting specific receptors and enzymes. Its structural modifications have led to the discovery of various derivatives that show enhanced activity against PDE4B while maintaining selectivity over other phosphodiesterases . The ability to modify the pyrrolo[2,3-b]pyridine scaffold allows researchers to optimize pharmacokinetic and pharmacodynamic properties.
Biological Evaluation
In biological evaluations, the compound has been tested against a wide range of targets to assess its therapeutic potential. For example, studies have shown that certain derivatives possess moderate to high inhibitory activity against PDE4B with IC50 values ranging from 0.11 to 1.1 μM . Moreover, these compounds have been subjected to screening against CNS receptors, revealing their selectivity and potential utility in treating neurological disorders.
Case Study 1: PDE4B Inhibition
In a comprehensive study focused on the structure-activity relationship (SAR) of pyrrolo[2,3-b]pyridine derivatives, researchers synthesized a series of compounds based on the original structure of this compound. The results indicated that modifications at specific positions significantly influenced inhibitory potency against PDE4B . This study underscores the importance of structural optimization in enhancing therapeutic efficacy.
Case Study 2: CNS Activity Profiling
Another significant investigation involved evaluating the CNS activity of various derivatives derived from the parent compound. The findings suggested that while some derivatives showed promising inhibition rates against specific CNS receptors, others exhibited minimal activity . This variability highlights the necessity for targeted modifications to improve selectivity and reduce off-target effects.
Mechanism of Action
The mechanism of action of 4-chloro-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Position 1 Modifications : The tosyl group in the target compound introduces steric hindrance and alters solubility compared to simpler analogs like 4-chloro-5-CF₃ derivatives .
- Halogen Effects : Chlorine at position 4 (target) vs. bromine (4-Bromo analog) affects electronic properties and reactivity. Chlorine’s smaller size may improve binding specificity .
- Trifluoromethyl Positioning : CF₃ at position 3 (target) vs. 5 (4-Chloro-5-CF₃) alters molecular polarity and interaction with hydrophobic pockets in biological targets .
Biological Activity
4-Chloro-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a synthetic compound belonging to the pyrrolo[2,3-b]pyridine family, which has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on its role as a potent inhibitor of fibroblast growth factor receptors (FGFRs), its effects on cancer cell lines, and other relevant pharmacological properties.
- Chemical Formula : C₁₁H₈ClF₃N₂O₂S
- Molecular Weight : 374.765 g/mol
- CAS Number : 869335-74-0
FGFR Inhibition
Recent studies have highlighted the role of this compound as an effective inhibitor of FGFR signaling pathways, which are implicated in various cancers. Specifically, a derivative of this compound demonstrated significant inhibitory effects on FGFR1, FGFR2, and FGFR3 with IC₅₀ values of 7 nM, 9 nM, and 25 nM respectively .
Table 1: FGFR Inhibition Potency
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) |
|---|---|---|---|
| This compound | 7 | 9 | 25 |
Antiproliferative Effects
In vitro studies using breast cancer cell lines (4T1 and MDA-MB-231) showed that this compound not only inhibited cell proliferation but also induced apoptosis. The compound's ability to reduce cell migration and invasion was also noted, with significant decreases observed in transwell assays. Specifically, migration was inhibited by up to 93.8% at higher concentrations (30 μM) of the compound .
Table 2: Antiproliferative Effects on Cancer Cell Lines
| Cell Line | Concentration (μM) | % Inhibition |
|---|---|---|
| 4T1 | 3.3 | 36.1 |
| 4T1 | 10 | 77.3 |
| 4T1 | 30 | 93.8 |
The mechanism by which this compound exerts its biological effects involves the modulation of key proteins associated with cell migration and invasion. Western blot analyses revealed that treatment with the compound led to decreased expression of matrix metalloproteinase-9 (MMP9) and increased expression of tissue inhibitor of metalloproteinases-2 (TIMP2), suggesting a shift towards reduced metastatic potential in treated cells .
Case Studies and Research Findings
Several studies have explored the broader implications of pyrrolo[2,3-b]pyridine derivatives in cancer therapy:
- Inhibition of Other Kinases : Beyond FGFRs, derivatives have shown promise in inhibiting other kinases involved in tumorigenesis, showcasing their potential as multi-targeted therapeutic agents.
- Neutrophil Elastase Inhibition : Some analogues have been evaluated for their inhibitory activity against human neutrophil elastase (HNE), indicating their versatility in targeting different biological pathways .
Q & A
Q. What are the common synthetic routes for preparing 4-chloro-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine and its derivatives?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the pyrrolo[2,3-b]pyridine core. For example:
- Step 1 : Nitration of 1-methyl-1H-pyrrolo[2,3-b]pyridine using HNO₃ at 0°C to room temperature (rt) .
- Step 2 : Suzuki-Miyaura coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) using Pd(PPh₃)₄ as a catalyst .
- Step 3 : Introduction of the tosyl group (TsCl, NaH/THF) and trifluoromethyl substituents via nucleophilic substitution or halogen exchange reactions .
- Key Reagents : NaH, MeI, THF, Pd catalysts, and chlorinating agents (e.g., PCl₅).
Q. How is the structural characterization of this compound validated?
- Methodological Answer : Structural confirmation relies on:
- Spectroscopy : ¹H/¹³C NMR to identify substituent positions (e.g., chloro and trifluoromethyl groups) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight .
- X-ray Diffraction : Single-crystal studies to resolve bond lengths and angles, as demonstrated for 4-chloro-1H-pyrrolo[2,3-b]pyridine derivatives .
Q. What biological activities are associated with this compound?
- Methodological Answer :
- Antitumor Activity : In vitro assays (e.g., 4T1 breast cancer cell proliferation inhibition) show IC₅₀ values in the nanomolar range. Apoptosis is induced via caspase activation .
- Kinase Inhibition : Potent FGFR1–3 inhibition (IC₅₀ = 7–25 nM) linked to hydrophobic pocket interactions .
- Dopamine Receptor Targeting : Structural analogs (e.g., L-750,667) act as dopamine D4 receptor ligands for PET imaging .
Advanced Research Questions
Q. How do structural modifications influence the compound’s bioactivity?
- Methodological Answer :
- Position-Specific Effects :
- 5-Position : Trifluoromethyl substitution enhances FGFR1 binding affinity by filling hydrophobic pockets .
- 3-Position : Chloro groups improve metabolic stability but may reduce solubility .
- SAR Table :
| Derivative | Modification | FGFR1 IC₅₀ (nM) | Antitumor Efficacy (TVI%) |
|---|---|---|---|
| 4h | 3-CF₃, 5-Ts | 7 | 75% (DMPM xenografts) |
| 3f | 1-Me, 5-F | 25 | 58% |
| TVI = Tumor Volume Inhibition; Data from . |
Q. What computational approaches are used to predict the compound’s electronic properties?
- Methodological Answer :
- DFT Studies : BLYP-level calculations reveal a HOMO-LUMO gap of 3.59 eV, indicating high kinetic stability .
- Molecular Docking : Simulations with FGFR1 (PDB: 3RHX) highlight hydrogen bonding between the tosyl group and Ala564 .
- Charge Density Analysis : Multipole refinement of X-ray data identifies covalent N–C bonds (Laplacian = −11.37 to −19.20 e Å⁻⁵) .
Q. How can contradictions in biological data across studies be resolved?
- Methodological Answer :
- Cross-Validation : Use orthogonal assays (e.g., Western blotting for survivin downregulation alongside apoptosis assays) .
- Structural Elucidation : Compare X-ray crystallography data to confirm substituent effects on bioactivity .
- Dose-Response Analysis : Evaluate IC₅₀ variability using standardized cell lines (e.g., 4T1 vs. DMPM models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
